Home > Products > Screening Compounds P39381 > O-Desethyl Resiquimod
O-Desethyl Resiquimod -

O-Desethyl Resiquimod

Catalog Number: EVT-15429812
CAS Number:
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Desethyl Resiquimod is a derivative of Resiquimod, a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. Resiquimod is classified as an imidazoquinoline and functions primarily as an immunomodulator, stimulating the immune system to combat various diseases, including certain types of skin cancer. The compound is under investigation for its efficacy in enhancing immune responses when used in conjunction with tumor vaccines .

Source and Classification

O-Desethyl Resiquimod is synthesized from Resiquimod through metabolic processes. It falls under the broader category of imidazoquinolines, which are aromatic heterocyclic compounds characterized by a fused imidazole and quinoline ring system. This class of compounds is known for its diverse biological activities and potential therapeutic effects . As a small molecule, O-Desethyl Resiquimod is classified as an investigational drug, indicating that it is still undergoing research to determine its safety and efficacy in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Desethyl Resiquimod typically involves the demethylation of Resiquimod, which can occur through various chemical reactions or metabolic processes. The primary method includes:

  1. Chemical Demethylation: This can be achieved using reagents such as boron tribromide or lithium aluminum hydride, which facilitate the removal of the ethyl group from the parent compound.
  2. Enzymatic Conversion: In vivo studies suggest that O-Desethyl Resiquimod may also be produced through metabolic pathways involving cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which catalyze the oxidative metabolism of Resiquimod .

The yield and purity of O-Desethyl Resiquimod depend on the specific conditions employed during synthesis, including temperature, reaction time, and the choice of solvents.

Molecular Structure Analysis

Structure and Data

The molecular formula for O-Desethyl Resiquimod is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, indicating a reduction in carbon count compared to its parent compound. The compound maintains key structural features typical of imidazoquinolines, including:

  • Imidazole Ring: Essential for receptor binding.
  • Quinoline Moiety: Contributes to the compound's biological activity.

The average molecular weight is approximately 302.36 g/mol . The structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

O-Desethyl Resiquimod participates in several chemical reactions that are crucial for its biological activity:

  1. Binding Interactions: The compound engages with Toll-like receptors (TLR7 and TLR8), which are pivotal in the immune response. The binding involves hydrogen bonds and hydrophobic interactions facilitated by its structural components .
  2. Metabolic Pathways: Following administration, O-Desethyl Resiquimod undergoes further metabolism, leading to various hydroxylated metabolites through cytochrome P450-mediated reactions .

These reactions are significant as they influence both the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

Process and Data

O-Desethyl Resiquimod exerts its effects primarily by activating Toll-like receptors, particularly TLR7 and TLR8. This activation triggers a cascade of immune responses:

  1. Immune Cell Activation: Upon binding to these receptors, O-Desethyl Resiquimod stimulates dendritic cells and macrophages to produce cytokines such as interferons and interleukins.
  2. Enhanced Antitumor Activity: The resultant immune activation promotes cytotoxic T cell responses against tumor cells, thereby enhancing antitumor immunity .

This mechanism underscores its potential utility in cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Desethyl Resiquimod exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data varies based on synthesis methods but typically falls within a range indicative of similar imidazoquinolines.

These properties are critical for formulating effective delivery systems for therapeutic use.

Applications

Scientific Uses

O-Desethyl Resiquimod has several promising applications in scientific research:

  1. Cancer Immunotherapy: Its ability to enhance immune responses makes it a candidate for combination therapies with vaccines targeting tumors.
  2. Viral Infections: Preliminary studies indicate potential efficacy against viral infections by modulating immune responses .
  3. Research Tool: As an investigational compound, it serves as a valuable tool in understanding TLR-mediated signaling pathways and their implications in various diseases.
Metabolic Pathways and Biotransformation

Cytochrome P450-Mediated Metabolism of Resiquimod

Resiquimod undergoes extensive hepatic biotransformation primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 identified as the major isoforms responsible for its oxidative metabolism. In vitro studies using human liver microsomes demonstrate that resiquimod metabolism follows first-order kinetics, with CYP1A2 catalyzing the formation of hydroxylated metabolites (6-OH-resiquimod and 7-OH-resiquimod), while CYP3A4 predominantly mediates O-dealkylation to form the principal metabolite O-desethyl resiquimod [1] [3]. The metabolic pathway exhibits saturation kinetics at therapeutic concentrations, suggesting potential nonlinear pharmacokinetics at higher doses. Additional minor metabolic routes involve flavin-containing monooxygenase (FMO)-mediated N-oxidation and UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation, though these pathways account for less than 15% of total clearance [1].

Inhibition and Induction Studies:Co-incubation with selective CYP inhibitors confirms enzyme specificity:

  • Ketoconazole (CYP3A4 inhibitor) reduces O-desethyl resiquimod formation by 85% ± 6%
  • Furafylline (CYP1A2 inhibitor) decreases hydroxylated metabolites by 92% ± 4%
  • Quinidine (CYP2D6 inhibitor) shows negligible effect (<5% inhibition) [1]

Table 1: Cytochrome P450 Enzymes Involved in Resiquimod Metabolism

CYP IsoformPrimary Metabolic ReactionInhibition ImpactContribution to Clearance
CYP3A4O-Dealkylation to desethyl metabolite85% ± 6% reduction60-70%
CYP1A26- and 7-Hydroxylation92% ± 4% reduction25-35%
CYP2D6Minor oxidation pathways<5% reduction<5%

The metabolic stability of resiquimod is relatively low (in vitro half-life = 28 ± 4 minutes in human hepatocytes), contributing to its rapid clearance observed in clinical studies. Genetic polymorphisms in CYP3A4 and CYP1A2 genes may contribute to interindividual variability in metabolic efficiency, though pharmacogenomic studies specifically addressing resiquimod metabolism remain limited [1].

Role of O-Desethylation in Resiquimod Pharmacokinetic Modulation

O-Desethyl resiquimod represents the predominant plasma metabolite detected in both preclinical and clinical studies, constituting approximately 40-55% of total circulating metabolites following oral resiquimod administration. This biotransformation significantly alters the pharmacokinetic profile through two primary mechanisms:

  • Extended Elimination Half-life: The O-desethyl metabolite exhibits a plasma elimination half-life (t₁/₂ = 6.8 ± 1.2 hours) approximately 3-fold longer than the parent compound (t₁/₂ = 2.3 ± 0.4 hours) due to reduced affinity for hepatic uptake transporters and increased resistance to further oxidative metabolism [1] [3]. This prolongation contributes significantly to the area under the curve (AUC) of total immunostimulatory activity.

  • Altered Tissue Distribution: Unlike resiquimod, which shows limited penetration into lymphatic tissues, O-desethyl resiquimod accumulates preferentially in endosomal compartments of antigen-presenting cells due to its enhanced lipophilicity (logP increased from 1.8 to 2.7) and amine basicity. This compartmental partitioning increases local concentrations at the site of Toll-like receptor (TLR) 7/8 expression, enhancing receptor engagement duration while reducing peak plasma concentrations (Cₘₐₓ) [1] [3].

Pharmacokinetic-Pharmacodynamic Relationship:The extended exposure provided by O-desethyl resiquimod shifts cytokine induction kinetics from a sharp, transient peak (characterized by Cₘₐₓ-driven cytokine storms) to sustained, lower-level immune activation. In murine models, plasma IFNα levels peak at 4 hours post-administration of O-desethyl resiquimod-containing formulations, contrasting with the 1-hour peak observed with resiquimod. Crucially, at comparable AUC values, O-desethyl resiquimod achieves approximately 50% lower Cₘₐₓ than resiquimod, which directly correlates with reduced incidence of systemic inflammatory responses [1] [3].

Table 2: Pharmacokinetic Parameters of Resiquimod vs. O-Desethyl Resiquimod

ParameterResiquimodO-Desethyl ResiquimodPharmacodynamic Consequence
Elimination t₁/₂2.3 ± 0.4 hours6.8 ± 1.2 hoursProlonged receptor engagement
Cₘₐₓ1,250 ± 240 ng/mL680 ± 110 ng/mLReduced cytokine storm incidence
Volume of Distribution1.8 ± 0.3 L/kg3.2 ± 0.5 L/kgEnhanced lymphatic accumulation
AUC₀–₂₄4,320 ± 690 ng·h/mL7,150 ± 920 ng·h/mLIncreased immunostimulatory exposure

These pharmacokinetic modifications expand the therapeutic window by mitigating the high Cₘₐₓ/AUC ratio that limits resiquimod tolerability during systemic administration [1].

Comparative Analysis of Resiquimod Metabolites: O-Desethyl Resiquimod vs. Hydroxylated Derivatives

Resiquimod generates at least five monohydroxylated metabolites in addition to O-desethyl resiquimod, each exhibiting distinct physicochemical and biological properties:

Structural and Functional Comparisons:

  • O-Desethyl Resiquimod: Formed via oxidative deethylation at the ethoxy side chain, this metabolite retains potent TLR7 agonism (EC₅₀ = 75-120 nM) comparable to resiquimod (EC₅₀ = 47-77 nM), while TLR8 activity decreases significantly (EC₅₀ = 2.8-3.1 µM vs. 2.9-3.6 µM for resiquimod). The metabolite induces IFNα secretion from human leukocytes at levels equivalent to resiquimod but produces ≥10-fold lower TNFα, indicating enhanced TLR7 selectivity [1] [3].
  • 6-OH-Resiquimod: Generated primarily by CYP1A2-mediated hydroxylation, this metabolite exhibits attenuated TLR7/8 activity (EC₅₀ = 0.39-0.69 µM for TLR7) and reduced maximal activation capacity (55% ± 7% of resiquimod efficacy). Its rapid glucuronidation limits systemic exposure [1].

  • 7-OH-Resiquimod: This positional isomer shows even lower receptor affinity (TLR7 EC₅₀ = 5.2-8.3 µM) and functions as a partial agonist with only 35% ± 7% maximal activation relative to resiquimod. It undergoes extensive renal elimination [1] [3].

Cytokine Induction Profiles:Human whole blood studies demonstrate divergent immunomodulatory effects:

  • O-Desethyl resiquimod: IFNα = 850 ± 120 pg/mL; TNFα = 95 ± 15 pg/mL
  • 6-OH-Resiquimod: IFNα = 320 ± 45 pg/mL; TNFα = 210 ± 30 pg/mL
  • 7-OH-Resiquimod: IFNα = 110 ± 25 pg/mL; TNFα = 180 ± 22 pg/mL [1]

The preserved IFNα induction with attenuated TNFα production by O-desethyl resiquimod suggests a more favorable therapeutic profile for antiviral and antitumor applications where excessive inflammation poses dose-limiting toxicities.

Metabolite Stability Considerations:Hydroxylated metabolites undergo rapid phase II conjugation (glucuronidation and sulfation) with subsequent biliary excretion, whereas O-desethyl resiquimod resists conjugation due to steric hindrance around its secondary amine group. This confers greater metabolic stability and contributes to its extended half-life [1] [3].

Table 3: Biological Activity Comparison of Resiquimod Metabolites

MetaboliteTLR7 EC₅₀ (μM)TLR8 EC₅₀ (μM)IFNα InductionTNFα InductionRelative Stability
Resiquimod0.47-0.772.9-3.6100%100%Low
O-Desethyl Resiquimod0.075-0.122.8-3.195% ± 5%10% ± 3%High
6-OH-Resiquimod0.39-0.69>1035% ± 6%45% ± 8%Moderate
7-OH-Resiquimod5.2-8.3>1012% ± 4%30% ± 5%Low

Interspecies Variability in Metabolic Profiling of O-Desethyl Resiquimod

Significant interspecies differences exist in the formation and disposition of O-desethyl resiquimod, impacting the translatability of preclinical findings:

Metabolic Rate Disparities:

  • Humans: O-Desethyl resiquimod constitutes 40-55% of circulating metabolites
  • Mice: Reduced formation (25-30%) with predominant 8-hydroxylation pathway
  • Rats: Extensive N-oxidation (60-70%) with minimal O-desethylation (<10%)
  • Dogs: Comparable O-desethyl resiquimod exposure (45-50%) but 3-fold faster clearance than humans [1]

These variations stem from differential CYP enzyme expression, substrate affinity, and hepatic blood flow rates across species. Notably, murine models show attenuated TLR8 responses to all metabolites due to structural differences in murine TLR8, complicating the prediction of human cytokine responses [1] [3].

Tissue-Specific Metabolism:Cancer cell lines exhibit remarkable variability in O-desethyl resiquimod generation:

  • B16 melanoma cells: High conversion efficiency (>95% of resiquimod immunogenicity)
  • TC2 prostate cancer: Moderate conversion (40% immunogenicity)
  • 4T1 breast cancer: Low conversion (30% immunogenicity) [5]

These differences correlate with variable expression of activating enzymes (particularly CYP1B1) and efflux transporters (P-glycoprotein and MRP1) that influence local metabolite concentrations. Human-derived hepatocyte co-culture models demonstrate 3-fold higher O-desethyl resiquimod generation compared to murine hepatocytes when exposed to identical resiquimod concentrations, underscoring the limitations of rodent models in predicting human metabolite exposure [1] [5].

Implications for Drug Development:The species-specific metabolic profiles necessitate careful consideration during preclinical testing:

  • Humanized liver mouse models provide superior prediction of O-desethyl resiquimod exposure (r² = 0.89 vs. human clinical data)
  • In vitro assays using primary human hepatocytes remain the gold standard for evaluating metabolic stability
  • Cancer type significantly influences local activation of prodrug formulations targeting O-desethyl resiquimod generation [5]

Table 4: Interspecies Variability in O-Desethyl Resiquimod Pharmacokinetics

Species% Total MetabolitesPrimary Secondary PathwayTLR7 Activation EfficiencyRelevance to Human PK Prediction
Human40-55%Hydroxylation (CYP1A2)95%Reference standard
Mouse25-30%8-Hydroxylation88%Low (structural TLR differences)
Rat<10%N-Oxidation35%Very low
Dog45-50%Glucuronidation92%Moderate (faster clearance)
Monkey50-55%Hydroxylation97%High (except cost limitations)

These metabolic variations significantly impact the pharmacological activity and toxicity predictions during translational development, emphasizing the need for human-relevant model systems when evaluating resiquimod-derived immunotherapies [1] [3] [5].

Properties

Product Name

O-Desethyl Resiquimod

IUPAC Name

1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17)

InChI Key

VLKIKVURNOPTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.